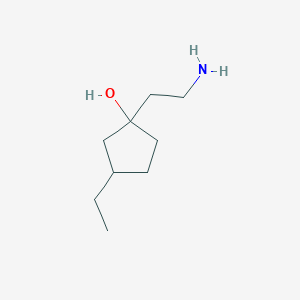
1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL is a chemical compound that features a cyclopentane ring substituted with an aminoethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with ethyl bromide to introduce the ethyl group. This is followed by the reductive amination of the resulting ethylcyclopentanone with ethylenediamine to introduce the aminoethyl group. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be employed to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL involves its interaction with specific molecular targets. The aminoethyl group allows the compound to act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group.
N-(2-Aminoethyl)-1-aziridineethanamine: Contains an aziridine ring instead of a cyclopentane ring.
Uniqueness
1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Biological Activity
1-(2-Aminoethyl)-3-ethylcyclopentan-1-OL is a chiral amino alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both an amine and an alcohol functional group, which are critical for its interaction with biological targets. This article reviews the biological activity of this compound, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is C9H17N1O1 with a molecular weight of approximately 157.24 g/mol. The presence of a cyclopentane ring contributes to its structural uniqueness, which may influence its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 157.24 g/mol |
| Functional Groups | Amine, Alcohol |
| Structure | Cyclopentane derivative |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The amino group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to target proteins.
Potential Mechanisms Include:
- Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive function.
- Enzyme Inhibition : It has been postulated that the compound could inhibit certain enzymes, potentially affecting metabolic pathways related to neurodegenerative diseases.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Preliminary studies suggest that derivatives of amino alcohols can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown enhanced apoptosis induction in tumor models compared to standard chemotherapeutics like bleomycin .
Neuroprotective Effects
The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease. AChE inhibitors are known to enhance cholinergic neurotransmission, which is beneficial in cognitive impairment scenarios .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Properties :
- Neuroprotective Research :
- Synthesis and Biological Evaluation :
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-ethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-8-3-4-9(11,7-8)5-6-10/h8,11H,2-7,10H2,1H3 |
InChI Key |
SOKOTEJXYOACDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















